1-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid

説明

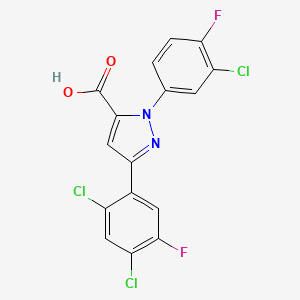

The compound 1-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a pyrazole core substituted with two distinct aryl groups and a carboxylic acid moiety. Its molecular formula is C₁₆H₇Cl₃F₂N₂O₂, with an average molecular weight of 407.6 g/mol (estimated from analogous structures) .

特性

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-5-(2,4-dichloro-5-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7Cl3F2N2O2/c17-9-5-11(19)13(21)4-8(9)14-6-15(16(24)25)23(22-14)7-1-2-12(20)10(18)3-7/h1-6H,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUDXPOYOGWEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=CC(=N2)C3=CC(=C(C=C3Cl)Cl)F)C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7Cl3F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-98-2 | |

| Record name | 1-(3-CHLORO-4-FLUOROPHENYL)-3-(2,4-DICHLORO-5-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

1-(3-Chloro-4-fluorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anti-inflammatory properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 367.61 g/mol

The presence of multiple halogen substituents (chlorine and fluorine) on the aromatic rings is believed to enhance the compound's biological activity by increasing lipophilicity and modulating interactions with biological targets.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of this compound, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

Inhibition of COX Enzymes

The compound was tested against COX-1 and COX-2 enzymes. The results indicated significant inhibitory activity, with IC values demonstrating its potency compared to established anti-inflammatory drugs.

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |

| Diclofenac | 8.72 ± 0.28 | 6.74 ± 0.23 |

| Celecoxib | 11.7 ± 0.23 | 0.04 ± 0.01 |

These results suggest that while the compound exhibits notable inhibitory effects, it may not surpass the efficacy of traditional NSAIDs like diclofenac and celecoxib in certain contexts .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific substituents on the phenyl rings significantly influences the compound's biological activity. For instance, the introduction of electron-withdrawing groups such as chloro and fluoro atoms enhances potency against COX enzymes .

Case Studies

Several case studies have been conducted to evaluate the anti-inflammatory effects of this compound in vivo:

- Carrageenan-Induced Paw Edema Model : In this model, administration of the compound resulted in a significant reduction in paw swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.

- Cotton Pellet-Induced Granuloma Model : The compound demonstrated a marked decrease in granuloma formation, further supporting its anti-inflammatory properties.

These findings align with previous research on similar pyrazole derivatives, which have shown comparable or superior anti-inflammatory effects .

類似化合物との比較

Structural and Molecular Comparisons

Key Differences and Implications

Halogen Substitution Patterns: The target compound contains three chlorine and two fluorine atoms across its aryl groups, maximizing electronic withdrawal and lipophilicity. In contrast, the compound from lacks the 3-chloro-4-fluorophenyl group, reducing steric and electronic complexity .

Functional Group Variations :

- The methyl group in ’s compound increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

- Pyridine and difluoroethoxy substituents () are associated with insecticidal activity, highlighting the role of heterocycles and fluorine in agrochemical design .

Carboxylic Acid Positioning :

- All compounds feature a carboxylic acid group, but its position (e.g., C-5 in the target compound vs. C-3 in ) influences hydrogen-bonding networks and interaction with enzymes or receptors .

Q & A

Q. What are the conventional synthetic routes for preparing this compound, and how do reaction conditions influence product purity?

The synthesis of pyrazole-carboxylic acid derivatives typically involves multi-step reactions, including cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, cyclocondensation of ethyl acetoacetate with substituted phenylhydrazines (e.g., 3-chloro-4-fluoroaniline) under reflux conditions forms the pyrazole core, followed by hydrolysis of the ester group to yield the carboxylic acid . Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to minimize byproducts like regioisomers or incomplete hydrolysis. Purity can be assessed via HPLC or NMR, with deviations in reaction time or stoichiometry leading to impurities >5% .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Q. What are the solubility and stability profiles of this compound under experimental conditions?

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO or DMF) due to its aromatic substituents and carboxylic acid group. Stability studies suggest degradation under strong acidic/basic conditions (pH <2 or >10), with a half-life of <24 hours at 60°C . Storage recommendations include inert atmospheres (N₂) and low temperatures (-20°C) to prevent decarboxylation or halogen loss .

Advanced Research Questions

Q. How do the electronic and steric effects of substituents influence its biological activity?

The 3-chloro-4-fluorophenyl and 2,4-dichloro-5-fluorophenyl groups introduce strong electron-withdrawing effects, enhancing binding to hydrophobic pockets in target proteins (e.g., enzyme active sites). Computational studies (DFT) reveal that the trifluoromethyl group (if present) increases lipophilicity (logP >3), improving membrane permeability . Steric hindrance from dichloro substituents may reduce binding affinity in rigid receptors, as shown in SAR studies of analogous pyrazole derivatives .

Q. How can contradictory data on its bioactivity (e.g., IC₅₀ variability) be resolved?

Discrepancies in reported IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from:

- Assay conditions : Variations in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .

- Target conformation : Flexibility in enzyme active sites (e.g., carbonic anhydrase isoforms) alters binding kinetics .

- Purity : Impurities >95% (e.g., regioisomers) can skew results. Validate via orthogonal methods (e.g., LC-MS and bioassay controls) .

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Molecular docking : Use programs like AutoDock Vina to predict binding modes with proteins (e.g., COX-2 or carbonic anhydrase). Include solvent effects and flexible side chains for accuracy .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- QSAR : Correlate substituent electronegativity (Hammett σ values) with activity to guide structural optimization .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in regiochemistry during synthesis?

X-ray diffraction can distinguish between regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) by analyzing bond angles and torsion angles. For example, the 1H-pyrazole tautomer shows characteristic N–N distances of ~1.34 Å, while substituent positions are confirmed via Fourier difference maps .

Q. What strategies mitigate halogen bond disruption in solution-phase studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。